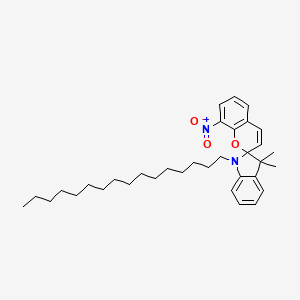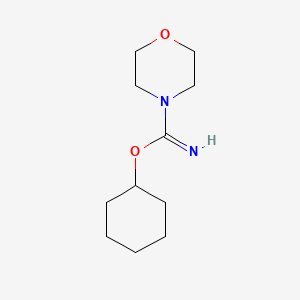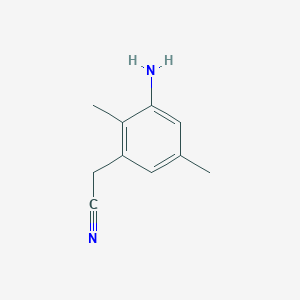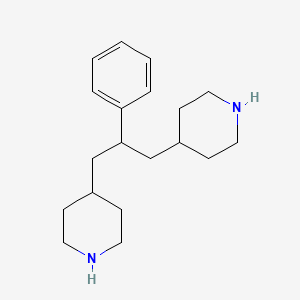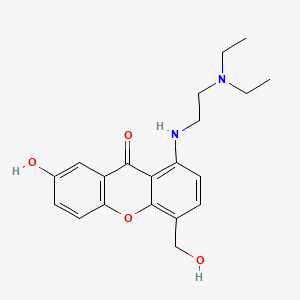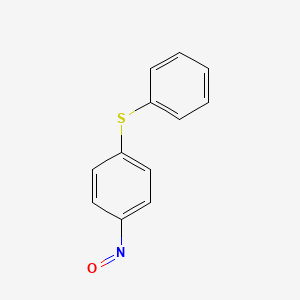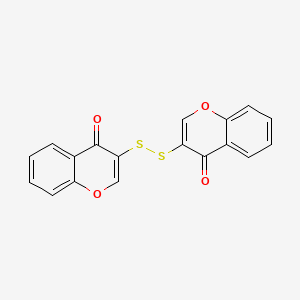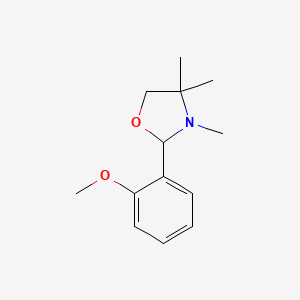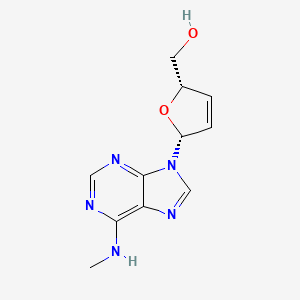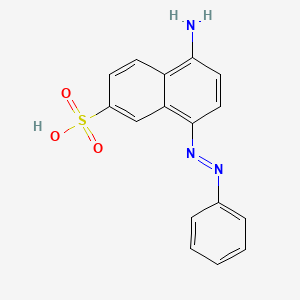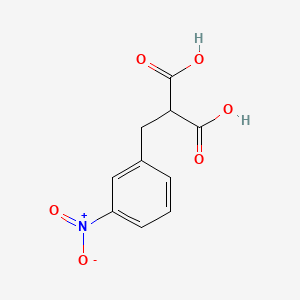
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester is a chemical compound with the molecular formula C6H14Cl2NO2P It is known for its unique structure, which includes a phosphonamidic acid core with a butyl group, a dichloromethyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester typically involves the reaction of N-butylphosphonamidic acid with dichloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed in reactors designed to handle the specific reaction conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonamidic acid derivatives with reduced functional groups.
Substitution: The dichloromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonamidic acid groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonamidic acid, N-butyl-P-phenyl-, methyl ester
- Phosphonamidic acid, N-butyl-P-(chloromethyl)-, methyl ester
- Phosphonamidic acid, N-butyl-P-(bromomethyl)-, methyl ester
Uniqueness
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Eigenschaften
CAS-Nummer |
85437-54-3 |
|---|---|
Molekularformel |
C6H14Cl2NO2P |
Molekulargewicht |
234.06 g/mol |
IUPAC-Name |
N-[dichloromethyl(methoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C6H14Cl2NO2P/c1-3-4-5-9-12(10,11-2)6(7)8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
JZVQWXVAXDQYBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNP(=O)(C(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



